Superior Cellular Potency in Human PBMCs Compared to GNE-7915
Lrrk2-IN-3 demonstrates significantly greater potency in a cellular assay using human peripheral blood mononuclear cells (hPBMCs) compared to the widely used inhibitor GNE-7915 . In hPBMCs, Lrrk2-IN-3 inhibits LRRK2 with an IC50 of 0.6 nM, whereas GNE-7915 exhibits an IC50 of 9 nM in cellular LRRK2 assays . This represents an approximately 15-fold increase in potency for Lrrk2-IN-3 in a more physiologically relevant cellular context.
| Evidence Dimension | Cellular potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (hPBMCs) |
| Comparator Or Baseline | GNE-7915: 9 nM (cellular LRRK2 assay) |
| Quantified Difference | Lrrk2-IN-3 is ~15-fold more potent in a cellular assay |
| Conditions | hPBMCs for Lrrk2-IN-3; cellular LRRK2 assay for GNE-7915 |
Why This Matters
The 15-fold greater cellular potency of Lrrk2-IN-3 allows for lower compound concentrations in experiments, reducing the risk of off-target effects and compound toxicity.
